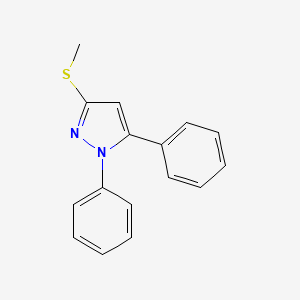
1,5-Diphenyl-3-methylthio-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-3-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two phenyl groups at positions 1 and 5, and a methylthio group at position 3. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-methylthio-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction typically requires a catalyst, such as iodine, and proceeds under mild conditions . Another method involves the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones in the presence of a catalyst like vitamin B1 .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of green catalysts, such as vitamin B1, is preferred due to their favorable catalytic activity and reusability . The reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-3-methylthio-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral agent.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials with photoluminescent properties.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trisubstituted Pyrazoles: These compounds have similar structural features but differ in the nature and position of substituents.
3,5-Diphenyl-1H-pyrazole: Lacks the methylthio group at position 3.
Sulfur-Containing Pyrazoles: Compounds with sulfur atoms in different positions or functional groups.
Uniqueness
1,5-Diphenyl-3-methylthio-1H-pyrazole is unique due to the presence of both phenyl and methylthio groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
80967-26-6 |
|---|---|
Fórmula molecular |
C16H14N2S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)18(17-16)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
KUEGNDBTGQMRSE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


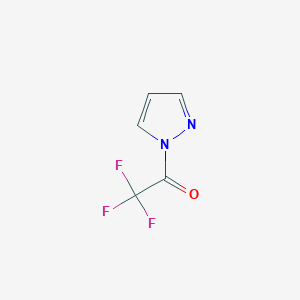
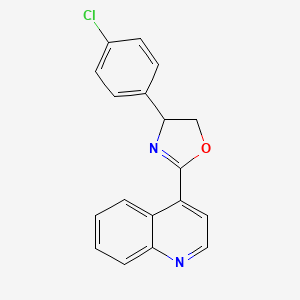

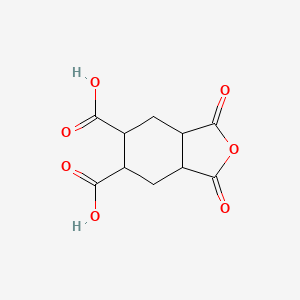
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12875359.png)

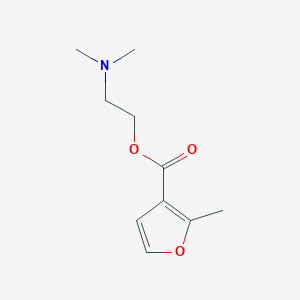

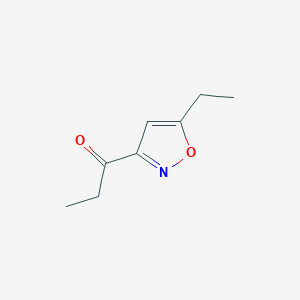

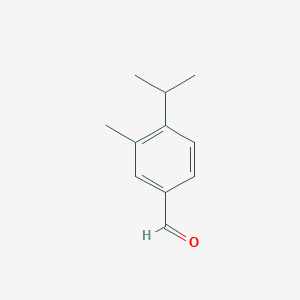
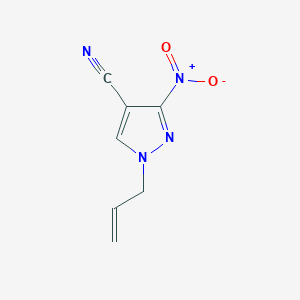
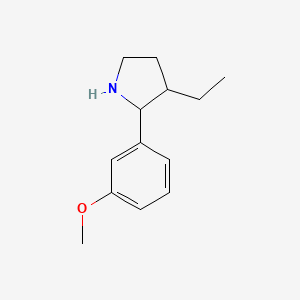
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
